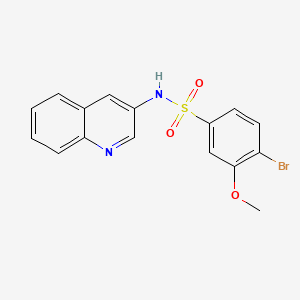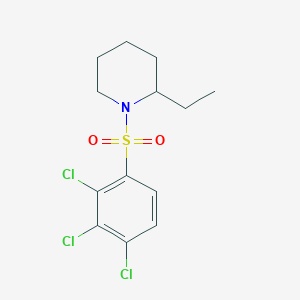![molecular formula C16H15Cl2NO2S B15106365 2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B15106365.png)
2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is a complex organic compound that belongs to the class of sulfonylbenzene derivatives This compound is characterized by the presence of two chlorine atoms, a methyl group, and a sulfonyl group attached to a benzene ring, along with a 2-methylindolinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chlorine and methyl groups. The sulfonyl group can be introduced through sulfonation reactions, followed by the attachment of the 2-methylindolinyl moiety via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atoms can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The indolinyl moiety may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2,4-Dichlorotoluene: Similar in structure but lacks the sulfonyl and indolinyl groups.
2,4-Dichloro-1-methylbenzene: Similar but without the sulfonyl and indolinyl groups.
2,4-Dichloro-5-methylbenzenesulfonamide: Similar but with an amide group instead of the indolinyl moiety.
Uniqueness
2,4-Dichloro-5-methyl-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of both the sulfonyl and indolinyl groups, which confer distinct chemical properties and potential biological activities. These functional groups make it a versatile compound for various applications in research and industry.
特性
分子式 |
C16H15Cl2NO2S |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-10-7-16(14(18)9-13(10)17)22(20,21)19-11(2)8-12-5-3-4-6-15(12)19/h3-7,9,11H,8H2,1-2H3 |
InChIキー |
UTDAGELAMWVYHB-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106294.png)
![9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B15106308.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15106309.png)
![6-cyclopropyl-3-methyl-N-[3-(methylsulfanyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15106310.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15106324.png)
![N-[3-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B15106330.png)
methanone](/img/structure/B15106336.png)
![2-[4-(4-ethylphenyl)-5-oxo(4,10-dihydro-1,2,4-triazolo[4,3-a]quinazolinylthio)]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B15106342.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B15106346.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15106348.png)
![4-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B15106355.png)


